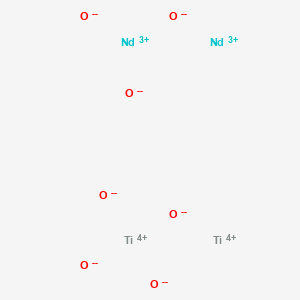
Neodymium titanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
Neodymium titanate can be synthesized using the flux method. In this method, single crystals of the compound are grown by dissolving the precursor materials in a high-temperature molten flux. The reaction typically involves heating a mixture of neodymium oxide (Nd₂O₃) and titanium dioxide (TiO₂) in a suitable flux, such as lithium molybdate (Li₂MoO₄), at temperatures around 1000°C .
Industrial Production Methods
Industrial production of dineodymium dititanium heptaoxide involves solid-state reactions. The precursor materials, neodymium oxide and titanium dioxide, are thoroughly mixed and subjected to high-temperature calcination. The mixture is heated in a controlled atmosphere to promote the formation of the desired compound. The resulting product is then cooled and ground to obtain a fine powder .
化学反応の分析
Types of Reactions
Neodymium titanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxides.
Reduction: It can be reduced to lower oxidation states under specific conditions.
Substitution: The compound can undergo substitution reactions where one or more of its constituent elements are replaced by other elements.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO₄) for oxidation and reducing agents like hydrogen gas (H₂) for reduction. Substitution reactions often involve the use of halides or other reactive species .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides of neodymium and titanium, while reduction may produce lower oxides or elemental forms of the constituent elements .
科学的研究の応用
Neodymium titanate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: The compound is studied for its potential use in biomedical applications, such as imaging and drug delivery.
Medicine: Research is ongoing to explore its use in medical devices and treatments.
作用機序
The mechanism by which dineodymium dititanium heptaoxide exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique perovskite structure allows it to interact with various molecules, facilitating catalytic reactions and enhancing electronic properties. The specific pathways involved depend on the application and the conditions under which the compound is used .
類似化合物との比較
Similar Compounds
Neodymium(III) titanate (Nd₂TiO₅): Similar in composition but differs in its structural and electronic properties.
Neodymium(III) oxide (Nd₂O₃): A simpler oxide of neodymium with different applications.
Titanium dioxide (TiO₂): A well-known compound with extensive use in various industries.
Uniqueness
Neodymium titanate stands out due to its unique perovskite structure, which imparts distinct electronic and catalytic properties. This makes it particularly valuable in applications requiring high thermal stability and electrical conductivity .
特性
CAS番号 |
12035-31-3 |
|---|---|
分子式 |
Nd2O7Ti2 |
分子量 |
496.21 g/mol |
IUPAC名 |
neodymium(3+);oxygen(2-);titanium(4+) |
InChI |
InChI=1S/2Nd.7O.2Ti/q2*+3;7*-2;2*+4 |
InChIキー |
VOPSYYWDGDGSQS-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[Nd+3].[Nd+3] |
正規SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[Nd+3].[Nd+3] |
Key on ui other cas no. |
12035-31-3 89412-12-4 |
物理的記述 |
DryPowde |
同義語 |
dineodymium dititanium heptaoxide |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













